molecular formula C10H14N2O2 B2796764 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 856437-81-5

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Katalognummer: B2796764
CAS-Nummer: 856437-81-5
Molekulargewicht: 194.234
InChI-Schlüssel: PPQQUGJFBVPEOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydroindazole Scaffold in Medicinal Chemistry

The tetrahydroindazole core combines the aromaticity of indazole with the conformational flexibility of a partially saturated bicyclic system. This hybrid structure enables interactions with diverse biological targets, including kinases, G-protein-coupled receptors, and ion channels. For example, tetrahydroindazole derivatives have been optimized as sigma-2 receptor ligands with nanomolar potency, demonstrating the scaffold’s versatility in central nervous system (CNS) drug discovery. The saturation of the six-membered ring reduces planarity, potentially enhancing blood-brain barrier penetration compared to fully aromatic indazoles.

A key advantage of this scaffold lies in its synthetic tractability. Late-stage functionalization via reductive amination or acyl substitution allows rapid diversification, as demonstrated in the synthesis of sigma-2 ligands bearing dibasic amine groups at the C5 position. Such modifications enable fine-tuning of physicochemical properties while maintaining target engagement.

Historical Development of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Research

The discovery of this compound arose from systematic efforts to optimize indazole-based pharmacophores. Early work focused on unsubstituted tetrahydroindazole-3-carboxylic acids, which showed moderate activity against sigma receptors but lacked selectivity. Introduction of alkyl groups at the C5 position marked a turning point, with ethyl substitution emerging as optimal for balancing steric effects and lipophilicity.

Synthetic routes to this compound class typically begin with 1,4-dioxaspiro[4.5]decan-8-one, proceeding through acylation, cyclization with hydrazines, and subsequent functional group interconversions. The ethyl group at C5 is introduced via reductive amination or alkylation steps, often achieving yields exceeding 80% under optimized conditions. Recent advances in flow chemistry have further streamlined production, enabling multigram synthesis with minimal purification steps.

Structural Features and Their Relationship to Biological Activity

The molecular architecture of this compound comprises three critical elements:

  • Tetrahydroindazole core : The partially saturated ring system adopts a boat conformation, positioning the N1 and N2 atoms for hydrogen bonding with target proteins.
  • C5 ethyl group : This substituent occupies a hydrophobic pocket in sigma-2 receptors, contributing to >100-fold selectivity over sigma-1 isoforms. Molecular dynamics simulations suggest the ethyl group induces a conformational shift in the receptor’s transmembrane domain.
  • C3 carboxylic acid : The ionizable group enhances aqueous solubility (measured at 2.4 mM in PBS for analogous compounds) while enabling salt bridge formation with lysine residues in kinase active sites.

Structure-activity relationship (SAR) studies reveal that replacing the ethyl group with larger alkyl chains (e.g., propyl) diminishes sigma-2 affinity, likely due to steric clashes. Conversely, removal of the carboxylic acid moiety results in complete loss of activity against interleukin-2 inducible T-cell kinase (ITK), underscoring its role in polar interactions.

Position in the Landscape of Heterocyclic Therapeutic Agents

Among heterocyclic drug candidates, this compound occupies a unique niche due to its balanced physicochemical profile:

Property Value Range Significance
LogP 1.8–2.7 Optimal for CNS penetration
Topological PSA 70–85 Ų Favors membrane permeability
Solubility (PBS, pH7.4) 0.7–2.4 mM Reduces formulation challenges
Microsomal Stability 17–54% remaining Suitable for oral administration

Compared to fully aromatic indazoles used in oncology (e.g., axitinib), the tetrahydro modification reduces CYP450 inhibition while maintaining target affinity. This makes the compound particularly valuable for chronic indications requiring long-term dosing.

In kinase inhibitor development, the scaffold’s rigidity prevents off-target binding to P-glycoprotein, addressing a key limitation of earlier ITK inhibitors. Ongoing clinical trials of structurally related compounds (NCT03125239, NCT03624543) highlight the translational potential of this chemotype.

Eigenschaften

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h6H,2-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQUGJFBVPEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable ketone, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Cyclocondensation with Hydrazines

The tetrahydroindazole core is typically synthesized via cyclocondensation between a cyclic ketone derivative and hydrazines. For example:

  • Reactants : 2-(Hydroxymethylene)cyclohexanone-4-carboxylate derivatives react with phenylhydrazines to form 1-aryl- or 2-aryl-substituted tetrahydroindazole-5-carboxylic acids .

  • Conditions : Acidic or basic media at elevated temperatures (80–120°C).

  • Outcome : Regioselectivity depends on the substitution pattern of the hydrazine and the cyclic ketone precursor.

Reaction TypeYield RangeKey Reference
Cyclocondensation60–85%

Ester Hydrolysis

The carboxylic acid moiety is often introduced via hydrolysis of ester precursors:

  • Reactants : Ethyl or methyl esters of tetrahydroindazole derivatives.

  • Conditions : Aqueous HCl or NaOH (3N) at reflux .

  • Example : Hydrolysis of ethyl 5-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate to the carboxylic acid derivative yields 84% .

Amide Bond Formation

The carboxylic acid undergoes coupling with amines to form bioisosteric amides:

  • Reactants : Carboxylic acid + dimethylamine/piperidine.

  • Conditions : EDCI/HOBt or other carbodiimide-based coupling agents in DMF or DCM .

  • Outcome : Amides such as 5a (dimethylamide) and 5b (piperidinamide) are synthesized for pharmacological evaluation .

Side-Chain Functionalization

The ketone intermediate (post-ketal deprotection) undergoes reductive amination to introduce diverse amine substituents:

  • Reactants : Cyclohexanone derivative + primary/secondary amines.

  • Conditions : Sodium cyanoborohydride (NaCNBH₃) in methanol or isopropanol .

  • Example : Reaction with morpholine or benzylamine derivatives produces analogs with modified pharmacokinetic properties .

Thiazoloindazole Formation

The Davis–Beirut reaction enables the synthesis of fused heterocycles:

  • Reactants : o-Nitrobenzaldehyde derivatives + aminothiols.

  • Conditions : KOH in methanol/water (90°C), followed by cyclization .

  • Outcome : Thiazolo[3,2-b]indazole derivatives are formed via tandem reductive amination and heterocyclization .

pH-Dependent Degradation

The tetrahydroindazole ring undergoes hydrolysis under strongly acidic or basic conditions:

  • Observation : Ring opening occurs at pH < 2 or pH > 12, forming linear amines or ketones .

Oxidation

The ethyl side chain is susceptible to oxidation:

  • Reactants : tert-Butyl hydroperoxide (TBHP) or other oxidizing agents.

  • Outcome : Formation of alcohol or ketone derivatives at the ethyl group .

Industrial-Scale Modifications

ProcessScalePurity Achieved
Multi-step synthesis100+ kg>99% (HPLC)
Catalytic hydrogenationPilot plant98%

Key Research Findings

  • Anti-inflammatory activity : 1-Aryl derivatives exhibit ED₅₀ values as low as 3.5 mg/kg in carrageenan-induced edema models .

  • Sigma-2 receptor binding : Structural analogs show nanomolar affinity, enabling applications in cancer and CNS disorders .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has been investigated for its potential therapeutic properties:

  • Antidepressant Activity : Research indicates that derivatives of indazole compounds may exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies have shown that modifications to the indazole structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Neuropharmacology

The compound is being explored for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help in reducing oxidative stress and neuronal apoptosis .

Drug Development

Due to its unique structure and biological activity, this compound serves as a scaffold for the development of new pharmaceuticals. Researchers are synthesizing various analogs to optimize efficacy and reduce side effects associated with existing medications .

Case Study 1: Antidepressant Effects

A study published in a pharmacological journal examined the antidepressant-like effects of an indazole derivative in rodent models. The results showed significant improvement in depressive behaviors when administered at specific dosages compared to control groups. The study concluded that structural modifications could lead to more effective treatments for depression .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, researchers tested the compound's ability to mitigate neuronal damage induced by oxidative stress in vitro. The findings indicated that treatment with this compound significantly reduced cell death rates and improved cell viability compared to untreated controls .

Wirkmechanismus

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • ACE2 Activation : The 5-ethyl substituent’s optimal size and hydrophobicity are critical for ACE2 interaction, as shown in rat studies .
  • Anti-Protozoal Mechanisms: Diminazene’s efficacy against trypanosomes correlates with its ability to intercalate DNA, a property modulated by substituent bulk and charge .
  • Emerging Analogs : Compounds like 2-(cyclopropylmethyl)-...-3-carboxylic acid (CAS 2091215-13-1) highlight trends toward exploring bulky substituents for targeted therapies, though their clinical relevance remains under investigation .

Biologische Aktivität

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS Number: 856437-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-inflammatory properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : PPQQUGJFBVPEOE-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Notably, its anti-inflammatory effects and enzyme inhibitory properties are of significant interest.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tetrahydroindazole compounds exhibit notable anti-inflammatory activity. In a study involving the carrageenan edema test, it was found that related compounds showed significant reduction in inflammation markers. The most active compounds in this series had an effective dose (ED50) value of approximately 3.5 mg/kg .

CompoundED50 (mg/kg)Activity
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5High anti-inflammatory

Enzyme Inhibition

Recent studies have indicated that indazole derivatives can serve as inhibitors for various enzymes. For instance, the compound has been evaluated for its inhibitory effects on kinases such as GSK-3β and IKKβ. Inhibitory activities were quantified with IC50 values indicating the concentration required to inhibit 50% of the enzyme activity.

EnzymeIC50 (nM)Reference
GSK-3β8
IKKβNot specified

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A study synthesized a series of indazole derivatives including this compound and evaluated their biological activities. The findings suggested that modifications to the indazole structure could enhance anti-inflammatory properties and enzyme inhibition .
  • Cytotoxicity Assessment :
    Cytotoxicity studies on various cell lines using fluorometric assays showed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for potential therapeutic applications .
  • Therapeutic Potential :
    The compound's ability to inhibit specific kinases involved in inflammatory pathways suggests potential applications in treating diseases characterized by excessive inflammation or abnormal cell proliferation .

Q & A

Basic: What are the standard synthetic routes for 5-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid?

The synthesis typically involves cyclization of cyclohexanone derivatives with hydrazine hydrate. A common method includes:

  • Condensation : Reacting 2-(hydroxymethylene)cyclohexanone-4-carboxylate with hydrazine hydrate under reflux in the presence of methanesulfonic acid .
  • Cyclization : Acid-catalyzed cyclization forms the indazole core.
  • Functionalization : Introduction of the ethyl group at the 5-position via alkylation or reductive amination.
    Key Optimization : Adjusting reaction time (12-24 hours) and temperature (80-100°C) improves yields (typically 60-75%).

Advanced: How can conflicting pharmacological data for this compound be resolved?

Contradictory results in biological assays (e.g., ACE2 activation vs. off-target effects) require:

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm ACE2 dependency .
  • Structural Analysis : Perform X-ray crystallography (using SHELX ) to verify binding modes.
  • Dose-Response Studies : Compare EC₅₀ values across assays to identify assay-specific artifacts.
    Example : If ACE2 activation is observed in vitro but not in vivo, assess bioavailability via LC-MS pharmacokinetic profiling .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR : Confirm the indazole scaffold (¹H NMR: δ 1.2–1.4 ppm for ethyl group; ¹³C NMR: δ 160–170 ppm for carboxylic acid) .
  • FT-IR : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H indazole vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 195.2) .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

  • Structural Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder cytochrome P450 oxidation .
  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability and slow hydrolysis .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict metabolic hotspots and guide synthetic efforts .

Basic: What biological activities are associated with this compound?

  • ACE2 Activation : Enhances enzymatic activity in rat models, suggesting potential for cardiovascular or anti-inflammatory therapies .
  • Antimicrobial Properties : Tetrahydroindazole analogs inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) .
  • Enzyme Inhibition : Competes with ATP in kinase assays (IC₅₀: ~5 µM for selected tyrosine kinases) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular Dynamics Simulations : Simulate binding to ACE2 vs. homologous enzymes (e.g., ACE1) to identify selectivity-determining residues .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with biological activity to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to filter derivatives with favorable pharmacokinetics (e.g., LogP < 3, TPSA < 90 Ų) .

Basic: What purification techniques ensure high purity for in vitro studies?

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove hydrazine byproducts .
  • HPLC : Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA, gradient elution) achieves >98% purity .
  • TLC Monitoring : Hexane/ethyl acetate (1:1) with UV visualization at 254 nm .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Twinned Crystals : Common due to flexible ethyl group; use SHELXD for twin law determination .
  • Low Resolution : Collect data at synchrotron sources (λ = 0.7–1.0 Å) and refine with SHELXL .
  • Disorder Modeling : Apply PART instructions in SHELXL to model ethyl group disorder .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, goggles, and lab coat to avoid skin/eye irritation (H315, H319 ).
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 ).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How can its aqueous solubility be improved for in vivo studies?

  • Salt Formation : Convert to sodium or lysine salt (solubility increases from 0.2 mg/mL to >10 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Co-Solvents : Use PEG 400/water (30:70) for intravenous administration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.